4-[Benzyl(methyl)amino]oxane-4-carbonitrile
Description
4-[Benzyl(methyl)amino]oxane-4-carbonitrile is a tetrahydropyran (oxane) derivative featuring a carbonitrile group at the 4-position and a benzyl(methyl)amino substituent. The benzyl(methyl)amino group introduces nitrogen-based functionality, which may influence solubility, reactivity, and biological interactions. The oxane ring contributes to conformational rigidity, while the carbonitrile group offers hydrogen-bonding capacity, a feature common in pharmaceutical intermediates .
Properties
IUPAC Name |
4-[benzyl(methyl)amino]oxane-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-16(11-13-5-3-2-4-6-13)14(12-15)7-9-17-10-8-14/h2-6H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELYGOOGQPCYKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2(CCOCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[Benzyl(methyl)amino]oxane-4-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of benzylamine with methylamine in the presence of an oxane derivative and a cyanating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-[Benzyl(methyl)amino]oxane-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the benzyl(methyl)amino group or the carbonitrile group is replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[Benzyl(methyl)amino]oxane-4-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of 4-[Benzyl(methyl)amino]oxane-4-carbonitrile involves its interaction with specific molecular targets and pathways. The benzyl(methyl)amino group can interact with biological receptors, enzymes, or other proteins, leading to various biological effects. The carbonitrile group may also play a role in the compound’s reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Core Structural Features
The compound belongs to a class of tetrahydropyran-4-carbonitriles with diverse aryl or alkyl substituents. Key analogs include:
Substituent Effects on Properties
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in 4-[4-(Trifluoromethyl)phenyl]methyloxane-4-carbonitrile enhances lipophilicity and metabolic stability, common in drug design .
- Halogenated Groups : The dichlorophenyl substituent in 4-(2,4-Dichlorophenyl)oxane-4-carbonitrile increases molecular weight and may improve binding affinity in hydrophobic pockets .
Physicochemical and Spectral Properties
- Melting Points : The benzo[h]chromene derivative melts at 180–181°C, while oxane derivatives likely have lower melting points due to reduced ring rigidity.
- Spectroscopy :
Biological Activity
4-[Benzyl(methyl)amino]oxane-4-carbonitrile is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique structural framework that includes an oxane ring, a benzyl(methyl)amino group, and a carbonitrile moiety, which may contribute to its reactivity and biological efficacy. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-[Benzyl(methyl)amino]oxane-4-carbonitrile is C${12}$H${14}$N$_{2}$O. The presence of the oxane ring and functional groups such as the carbonitrile and benzyl(methyl)amino groups are believed to play significant roles in its biological interactions.
Antimicrobial Activity
Research indicates that 4-[Benzyl(methyl)amino]oxane-4-carbonitrile exhibits promising antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes or inhibition of critical enzymes involved in bacterial metabolism.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been studied for its anticancer potential. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and leukemia (K562) cells. The compound's ability to inhibit cell proliferation suggests that it may interfere with key signaling pathways involved in cancer cell growth.
Table 2: Anticancer Activity Data
| Cell Line | IC$_{50}$ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 20 | Cell cycle arrest |
| K562 | 10 | Inhibition of Bcr-Abl kinase |
The biological activity of 4-[Benzyl(methyl)amino]oxane-4-carbonitrile is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The carbonitrile group may facilitate interactions with enzyme active sites, inhibiting their function.
- Receptor Binding : The benzyl(methyl)amino group could engage with specific cellular receptors, altering signal transduction pathways.
- Cell Membrane Disruption : The compound's lipophilicity allows it to integrate into lipid membranes, potentially disrupting cellular integrity.
Case Studies
Recent studies have focused on the synthesis and evaluation of analogs derived from 4-[Benzyl(methyl)amino]oxane-4-carbonitrile. These investigations aimed to enhance its biological activity through structural modifications. For instance, variations in the substituents on the benzyl ring have been shown to significantly influence both antimicrobial and anticancer efficacy.
Example Case Study: Structural Analog Evaluation
A study comparing several analogs revealed that modifications at the para position of the benzyl group resulted in increased potency against cancer cell lines. The most effective analog demonstrated an IC$_{50}$ value of 5 µM against MCF-7 cells, highlighting the importance of structural optimization in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
